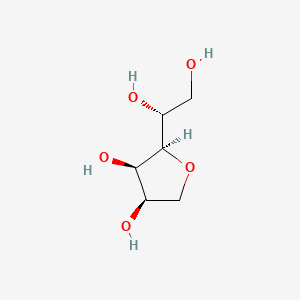

1,4-Anhydro-d-mannitol

Beschreibung

Contextualization within Anhydro-Sugar Alcohol Chemistry

Sugar alcohols, also known as polyols or alditols, are hydrogenated forms of sugars where the aldehyde or ketone group has been reduced to a primary or secondary hydroxyl group, respectively. wikipedia.org They are characterized by the general formula HOCH₂(CHOH)ₙCH₂OH. wikipedia.org The removal of a water molecule from an alditol, a process known as dehydration, leads to the formation of an anhydroalditol. ontosight.ai This intramolecular cyclization can be catalyzed by acids and often results in a mixture of products. scispace.com

1,4-Anhydro-D-mannitol (B27722), also known as mannitan, is a prominent example of an anhydroalditol derived from D-mannitol. biosynth.comnih.gov It belongs to a broader class of anhydro sugar alcohols which are of significant interest due to their unique structural features and potential applications. ontosight.aistudysmarter.co.uk These compounds serve as versatile intermediates in the synthesis of more complex molecules. ontosight.airesearchgate.net

Stereochemical Considerations and Cyclization in Polyols

The formation of anhydroalditols from polyols is a process governed by stereochemistry. The spatial arrangement of the hydroxyl groups on the polyol chain dictates the feasibility and outcome of the cyclization reaction. The formation of a five-membered (furanoid) or six-membered (pyranoid) ring is dependent on which hydroxyl groups are involved in the dehydration.

In the case of D-mannitol, an acid-catalyzed dehydration can lead to the formation of this compound. scispace.com This reaction involves the hydroxyl group at C1 and the hydroxyl group at C4, resulting in a stable five-membered tetrahydrofuran (B95107) ring. scispace.comsynthose.com Studies have shown that the dehydration of D-mannitol to this compound and its subsequent conversion to 1,4:3,6-dianhydro-D-mannitol occurs with an inversion of configuration at the primary carbon atom. scispace.com The stereochemistry of the starting polyol is a crucial factor that influences the reaction's stereochemistry. icm.edu.pl

Historical Development of Anhydroalditol Research

The study of anhydroalditols has a long history, with early research focusing on their preparation and characterization. uchicago.edu Over the years, advancements in analytical techniques, such as NMR spectroscopy, have allowed for a more detailed understanding of the complex product mixtures that can result from the dehydration of alditols. scispace.com

Research into anhydroalditols has been driven by their potential as versatile chemical intermediates. researchgate.netthieme-connect.com For instance, they have been explored as building blocks for the synthesis of various derivatives and more complex molecules. The development of efficient synthetic methods for preparing specific anhydroalditols has been a significant area of focus. google.com More recent research has also investigated the biological relevance and potential applications of anhydroalditols and their derivatives. mdpi.comnih.gov For example, research has been conducted on the preparation of 1,5-anhydroalditol for various applications. jst.go.jp

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₅ | biosynth.comscbt.com |

| Molecular Weight | 164.16 g/mol | biosynth.comscbt.com |

| Appearance | White Crystalline Solid | synthose.comguidechem.com |

| Melting Point | 145-147 °C | biosynth.comsynthose.com |

| Solubility | Soluble in Water, Methanol, and DMSO | synthose.com |

| IUPAC Name | (2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | nih.govsynthose.com |

| CAS Number | 7726-97-8 | biosynth.comscbt.comchemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314109 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7726-97-8, 34828-64-3 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANNITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Studies of 1,4 Anhydro D Mannitol

Intramolecular Dehydration and Subsequent Dianhydride Formation

The conversion of D-mannitol into its anhydro derivatives is a key process, typically achieved through dehydration reactions. The initial cyclization yields monoanhydrides, such as 1,4-Anhydro-D-mannitol (B27722) (also known as mannitan). rsc.orgnih.govnih.govbiosynth.com This intermediate can then undergo a second intramolecular dehydration step to form a dianhydride.

The sequential dehydration of D-mannitol is a complex process that can yield various anhydro and dianhydro products. scispace.com In high-temperature liquid water without acid catalysts, the intramolecular dehydration of D-mannitol produces both 2,5-Anhydro-D-mannitol and this compound as major products. rsc.orgresearchgate.net The reaction pathway involves the protonation of a hydroxyl group, followed by an intramolecular nucleophilic attack by another hydroxyl group to eliminate a water molecule and form the cyclic ether.

Under acidic conditions, such as with sulfuric acid, the dehydration of D-mannitol to this compound and its subsequent conversion to the 1,4:3,6-dianhydride occurs with inversion of configuration at the primary carbon atom. scispace.com The rate of this second dehydration step, which transforms this compound into 1,4:3,6-dianhydro-D-mannitol (isomannide), is influenced by stereochemical factors. bio-conferences.org Specifically, the formation of the second ring is significantly slower from 1,4-anhydro derivatives of D-mannitol compared to those of D-iditol and D-gulitol. bio-conferences.org This is attributed to the less favorable endo position of the hydroxyl group in the D-mannitol derivative. bio-conferences.org

Table 1: Products of D-mannitol Dehydration in High-Temperature Water This table summarizes the product distribution from the dehydration of D-mannitol in hot water at 250°C after 35 hours, as identified in kinetic studies.

| Compound | Percentage of Total Product |

| 2,5-Anhydro-D-mannitol | 39.5% |

| This compound | 25.5% |

| 1,5-Anhydro-D-mannitol | 6.0% |

| Isomannide (B1205973) (1,4:3,6-dianhydro-D-mannitol) | 6.0% |

| Unreacted D-mannitol | 10.0% |

| Data sourced from kinetic studies of D-mannitol dehydration. researchgate.net |

The bicyclic anhydroalditol formed from the sequential dehydration of this compound is 1,4:3,6-dianhydro-D-mannitol, commonly known as isomannide. scispace.comicm.edu.pl Isomannide is a structurally rigid, bicyclic ether. Its formation involves the cyclization of the C3 and C6 hydroxyl groups of the 1,4-anhydro intermediate. scispace.com

The characterization of these bicyclic structures is typically performed using spectroscopic methods. 13C NMR spectroscopy has been effectively used to monitor the reaction progress and identify the various anhydro- and dianhydro-alditols in complex mixtures formed during acid-catalyzed dehydration. scispace.com Mass spectrometry is another powerful tool for studying isohexides like isomannide, including their deuterated isomers. bio-conferences.org These analytical techniques are crucial for confirming the stereochemistry and connectivity of the bicyclic ring system.

Mechanistic Studies of Sequential Dehydration

Ring-Opening Reactions and Polymerization Chemistry

While this compound itself can be a monomer, much of the research into polymerization chemistry utilizes the more reactive diepoxide derivative, 1,2:5,6-dianhydro-D-mannitol. This monomer, derived from D-mannitol, is highly susceptible to ring-opening reactions, enabling the synthesis of complex polymer architectures. researchgate.netacs.org

Both cationic and anionic initiators can be used to induce the ring-opening polymerization of mannitol-derived anhydro sugars.

Cationic Polymerization : Cationic initiators, such as boron trifluoride etherate (BF3·OEt2), are effective for the polymerization of 1,2:5,6-dianhydro-D-mannitol. acs.orgresearchgate.net This type of polymerization often proceeds via a proton-transfer reaction mechanism, which can lead to the formation of hyperbranched carbohydrate polymers. acs.orgwiley.comnih.gov The resulting polymers are typically water-soluble and consist mainly of 2,5-anhydro-D-glucitol units. researchgate.net

Anionic Polymerization : Anionic initiators, like potassium tert-butoxide (t-BuOK), have also been employed. acs.orgresearchgate.net While anionic polymerization of 1,2:5,6-dianhydro-D-mannitol can sometimes lead to gel formation, it can also be controlled to produce well-defined carbohydrate polymers. researchgate.netacs.org For instance, using a potassium tert-butoxide/18-crown-6 initiating system allows for a "living" anionic cyclopolymerization, yielding polymers with controlled molecular weights. acs.org

The polymerization of 1,2:5,6-dianhydro-D-mannitol is a prime example of cyclopolymerization, where a monomer containing two polymerizable groups reacts to form a polymer with cyclic units in the main chain. In the case of cationic polymerization, this process can lead to hyperbranched polymers through a proton-transfer mechanism. acs.orgresearchgate.net

This ring-opening multibranching polymerization proceeds without gelation to produce water-soluble, spherical carbohydrate polymers with a high degree of branching (DB). wiley.comnih.gov The DB values for polymers derived from 1,2:5,6-dianhydro-D-mannitol have been estimated to be around 0.44–0.46. acs.org These hyperbranched polymers exhibit significantly higher weight-average molecular weights (Mw) when measured by static light scattering (SLS) compared to size exclusion chromatography (SEC), which is characteristic of highly branched, compact macromolecules. acs.orgresearchgate.net

Table 2: Characteristics of Hyperbranched Polymers from Cationic Cyclopolymerization of 1,2:5,6-Dianhydro-D-mannitol

| Initiator | Mw (SLS) | Mw (SEC) | Degree of Branching (DB) | Mark-Houwink α value |

| BF3·OEt2 | 2.08 × 10⁵ - 26.9 × 10⁵ | Lower than SLS values | ~0.44 - 0.46 | ~0.3 |

| Data sourced from studies on proton-transfer cyclopolymerization. acs.orgresearchgate.net |

The control of regioselectivity and stereoselectivity is a critical aspect of the polymerization of anhydro sugars, as it dictates the final structure and properties of the resulting polymer.

Regioselectivity : This refers to the control over which atoms form the new bonds during polymerization. In the anionic cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol, a high degree of regioselectivity is observed, leading to the formation of polymers consisting of (1→6)-linked 2,5-anhydro-D-glucitol units. acs.orgacs.org This specific linkage results from the intramolecular cyclization step being faster than the intermolecular propagation.

Stereoselectivity : This refers to the control of the stereochemical configuration of the newly formed chiral centers in the polymer chain. The cationic cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol is also highly regio- and stereoselective, producing a polymer composed of α-(1→6)-linked 2,5-anhydro-D-glucitol units. acs.org The stereochemistry of the monomer plays a crucial role in directing the stereochemical outcome of the polymerization.

These controlled polymerization pathways allow for the synthesis of novel carbohydrate polymers with well-defined structures that are not readily accessible through other methods. researchgate.net

Cyclopolymerization Mechanisms for Hyperbranched Structures

Derivatization and Functionalization Strategies

The unique stereochemical arrangement of hydroxyl groups in this compound, a derivative of the sugar alcohol D-mannitol, presents a versatile platform for a variety of chemical transformations. nih.govscbt.com These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in various fields.

The selective manipulation of the multiple hydroxyl groups in this compound is a fundamental strategy in its derivatization. The reactivity of these hydroxyl groups can be differentiated to allow for regioselective protection, enabling further specific modifications. Generally, primary hydroxyl groups are more reactive than secondary ones and can be selectively protected under basic conditions. researchgate.net

Key protecting groups used in carbohydrate chemistry, such as benzyl (B1604629) ethers and trityl ethers, are also applicable to this compound. uobaghdad.edu.iq Benzyl ethers are stable under a range of conditions but can be removed under neutral conditions via catalytic hydrogenolysis. uobaghdad.edu.iq Trityl ethers, formed using trityl chloride, are particularly useful for the selective protection of primary alcohols. uobaghdad.edu.iq The bulky nature of the trityl group often prevents reaction with the more sterically hindered secondary hydroxyls. uobaghdad.edu.iq Deprotection of trityl ethers can also be achieved through catalytic hydrogenation. uobaghdad.edu.iq

Another common strategy involves the use of acetal (B89532) protecting groups, such as isopropylidene and benzylidene groups, which can protect vicinal diols. researchgate.net For instance, isopropylidenation can be used to protect specific diol pairs, which can then be selectively removed under acidic conditions.

| Protecting Group | Typical Reagents | Conditions for Protection | Conditions for Deprotection | Selectivity |

| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | Basic | H₂, Pd/C | Generally non-selective |

| Trityl (Tr) | Trityl chloride (TrCl), Pyridine (B92270) | Basic | Catalytic Hydrogenation, Mild Acid | Primary hydroxyls |

| Isopropylidene | Acetone, Acid catalyst | Acidic | Aqueous Acid | Vicinal diols |

| Benzylidene | Benzaldehyde, ZnCl₂ | Acidic | Catalytic Hydrogenation, Mild Acid | Vicinal diols |

This table summarizes common protecting groups used for hydroxyls, their typical protection and deprotection methods, and their general selectivity.

Protecting group migrations are a notable phenomenon in carbohydrate chemistry, and derivatives of this compound are no exception. acs.org These migrations can occur under various reaction conditions and can sometimes be synthetically useful or an unintended side reaction.

For instance, studies on D-mannitol derivatives have shown that isopropylidene groups can migrate. In one case, 3,4-O-Isopropylidene-1,6-di-O-p-tolylsulphonyl-D-mannitol was found to be unstable at room temperature, rearranging to a 1,4-anhydro derivative through the migration of the isopropylidene group. researchgate.net Similarly, upon partial hydrolysis of a di-O-isopropylidene derivative of D-mannitol, one isopropylidene group was removed while the other migrated to the O-3,O-4 positions. researchgate.net

Acyl group migrations have also been observed. For example, during the column chromatography of 5-O-acetyl-1,4-anhydro-6-thio-D-glucitol on silica (B1680970) gel, an acetyl group migration occurred to form 3-O-acetyl-1,4-anhydro-6-thio-D-glucitol. researchgate.net The migration of benzylidene groups has also been documented in the context of anhydro-D-mannitol derivatives. acs.org

| Migrating Group | Conditions | Observation |

| Isopropylidene | Room Temperature | Migration from O-3,O-4 leading to a 1,4-anhydro derivative. researchgate.net |

| Isopropylidene | Partial Acid Hydrolysis | Migration from one diol position to another. researchgate.net |

| Acetyl | Silica Gel Chromatography | Migration from O-5 to O-3 in an anhydro-thio-D-glucitol derivative. researchgate.net |

| Benzylidene | Not specified | Reported case of benzylidene migration in a this compound derivative. acs.org |

This table highlights observed instances of protecting group migrations in derivatives related to this compound.

The hydroxyl groups of this compound serve as excellent handles for the introduction of other functional groups, leading to the synthesis of halo, azido (B1232118), amino, and thio analogs. These derivatives are often key intermediates for the synthesis of more complex molecules.

Halo derivatives can be prepared through various standard methods, often involving the displacement of a sulfonate ester (like tosylate or mesylate) with a halide ion.

Azido analogs are valuable precursors to amino compounds. ubi.pt A common route to azides is the reaction of a suitably protected alcohol with reagents like diphenylphosphoryl azide (B81097) (DPPA) or via a Mitsunobu reaction with hydrazoic acid. researchgate.net For example, 3-azido-3-deoxy-2,5-dianhydro-D-mannitol has been synthesized and used as a key intermediate. mdpi.com This azido derivative can then be reduced to the corresponding amine. mdpi.com

Amino derivatives are typically synthesized by the reduction of azido groups, for instance, through catalytic hydrogenation using palladium on carbon (Pd/C). mdpi.com The resulting amino-2,5-anhydro-D-mannitol can be further functionalized to create a variety of amide, sulfonamide, and thiourea (B124793) derivatives. mdpi.com

Thio analogs can be synthesized through reactions like the thio-Mitsunobu reaction. researchgate.net For example, unprotected D-glucitol can be converted to 5-O-acetyl-1,4-anhydro-6-thio-D-glucitol in a single step using this method. researchgate.net Thio derivatives of D-mannitol have also been synthesized, such as 1,6-anhydro-1(6)-thio-D-mannitol, starting from 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol. nih.gov

| Derivative Type | Synthetic Precursor | Key Reagents/Reaction | Resulting Functional Group |

| Halo | Sulfonate ester (e.g., tosylate) | Halide salt (e.g., NaBr) | -Br |

| Azido | Alcohol | Diphenylphosphoryl azide (DPPA), DEAD, PPh₃ | -N₃ |

| Amino | Azido derivative | H₂, Pd/C | -NH₂ |

| Thio | Alcohol | Thioacetic acid, DEAD, PPh₃ (Thio-Mitsunobu) | -SAc |

This table outlines general synthetic pathways to halo, azido, amino, and thio analogs of this compound.

Oxiran (epoxide) derivatives are highly useful synthetic intermediates due to their reactivity towards nucleophiles, allowing for ring-opening reactions that introduce new functional groups with specific stereochemistry. The formation of oxiranes from this compound derivatives typically involves the intramolecular cyclization of a vicinal halohydrin or a vicinal hydroxy sulfonate.

This is often achieved by treating a derivative with a sulfonyl chloride (like mesyl chloride or tosyl chloride) to convert a hydroxyl group into a good leaving group, followed by treatment with a base. The base deprotonates a neighboring hydroxyl group, which then acts as a nucleophile to displace the sulfonate ester, forming the epoxide ring.

For instance, starting from 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol, which itself contains two epoxide rings, various thio derivatives can be synthesized. nih.gov These dianhydro compounds are valuable starting materials for creating further complex structures.

Applications As Chiral Synthons and Precursors in Advanced Organic Synthesis

Chiral Building Blocks for Complex Molecular Architectures

The unique stereochemical and functional group arrangement of 1,4-Anhydro-D-mannitol (B27722) makes it a versatile starting point for the construction of intricate molecular structures. Organic chemists utilize it to introduce multiple, pre-defined chiral centers into a target molecule, significantly simplifying synthetic routes and enhancing efficiency. researchgate.net

This compound and its derivatives are pivotal in the synthesis of isonucleosides, a class of nucleoside analogues where the nucleobase is attached to a different position on the sugar ring compared to natural nucleosides. These modifications can lead to compounds with significant biological activity, including antiviral properties. acs.org For instance, synthetic strategies have been developed to produce 2'-deoxy-2'-nucleobase-5'-deoxy-1',4-anhydro-D-mannitol derivatives, which are novel hydroxymethyl-branched isonucleosides. acs.org

The synthesis often involves creating a reactive site on the anhydro-sugar ring for the attachment of a nucleobase. For example, pyrimidine-based nucleosides have been synthesized from 1,5-anhydro-2,4-dideoxy-D-mannitol. researchgate.net The process can involve epoxide opening followed by configurational inversion to introduce the pyrimidine (B1678525) base. researchgate.net Similarly, 1,3-oxathiolane (B1218472) nucleoside analogues, a class of potent anti-HIV agents, have been synthesized using D-mannitol as the chiral starting material. nih.gov The synthesis of these analogues, such as (±)-BCH-189, demonstrated potent anti-HIV-1 activity. beilstein-journals.org Research has also explored the synthesis of 2-deoxy-1,5-anhydro-D-mannitol nucleosides containing pyrimidine bases. researchgate.net

The chiral scaffold of D-mannitol and its anhydro derivatives is exploited in the total synthesis of various biologically active natural products. researchgate.net D-mannitol is a choice starting material from the chiral pool for creating key intermediates with defined stereochemistry. mdpi.com For example, it has been used to construct the olefinic acid and alcohol moieties in the total synthesis of (-)-microcarpalide, an actin-targeting metabolite. researchgate.net

Furthermore, enantiopure chiral nitroalkenes can be prepared from D-mannitol derivatives. These nitroalkenes are versatile intermediates that can undergo organocatalytic Michael additions to create densely functionalized chiral molecules, which are precursors to structures like lactones and bicyclic lactams. mdpi.com The development of potent antiviral drugs against various life-threatening viruses has also utilized carbohydrate-derived chiral pools, including monosaccharides like D-mannose and D-glucose, which are structurally related to D-mannitol. tandfonline.com

Precursors for Nucleoside and Nucleotide Analogues

Monomers for Advanced Polymeric Materials

This compound and its isomers, such as 1,4:3,6-dianhydro-D-mannitol (isomannide), are increasingly used as bio-based monomers for the synthesis of advanced polymers. researchgate.netmdpi.com Their rigid, chiral, and non-toxic nature makes them ideal candidates for producing polymers with enhanced thermal and mechanical properties. researchgate.net Using these sugar-derived building blocks helps to reduce reliance on petrochemical feedstocks and can introduce novel properties like biodegradability. mdpi.comcore.ac.uk

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. 1,4-anhydro-sugar derivatives are effective monomers for creating these complex structures. The cationic ring-opening multibranching polymerization of anhydro sugars, such as 1,4-anhydrotetritol and 1,2:5,6-dianhydro-D-mannitol, produces water-soluble hyperbranched carbohydrate polymers. wiley.comnih.gov This method proceeds without gelation and allows for the creation of spherical carbohydrate polymers with controlled molecular weights and a high degree of branching. wiley.comnih.gov

The cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol, in particular, has been shown to yield hyperbranched polymers consisting mainly of 2,5-anhydro-D-glucitol units. acs.org These polymerizations, often initiated by cationic catalysts like BF₃·OEt₂, proceed via a proton-transfer reaction mechanism. nih.govacs.org The resulting polymers are nanoscale particles with properties influenced by their high degree of branching. acs.org

Table 1: Research Findings on Hyperbranched Polymers from Anhydro Sugars

| Monomer | Polymerization Method | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|

| 1,2:5,6-Dianhydro-D-mannitol | Cationic Cyclopolymerization | Hyperbranched 2,5-anhydro-D-glucitol | Proceeds via proton-transfer; produces nanoscale particles with a high degree of branching (DB ≈ 0.44-0.46). | acs.org |

| 1,4-Anhydrotetritol | Cationic Ring-Opening Multibranching Polymerization | Hyperbranched Carbohydrate Polymer | Produces water-soluble polymers with controlled molecular weights and narrow polydispersities. | wiley.comnih.gov |

| 1,4-Anhydro-L-threitol | Ring-Opening Reaction | Hyperbranched Carbohydrate Polymer | Used as a tetrahydrofuran (B95107) derivative for polymer preparation. | theclinivex.com |

Dianhydrohexitols, including the D-mannitol derivative isomannide (B1205973) (1,4:3,6-dianhydro-D-mannitol), are valuable monomers for synthesizing polyurethanes (PUs). researchgate.net The rigid bicyclic structure of these diols imparts stiffness and a high glass transition temperature (Tg) to the resulting polymer chains. nih.gov The chirality of the monomer can lead to stereoregular polymers with specific optical or mechanical properties. researchgate.netconicet.gov.ar

Novel, linear, and stereoregular [m,n]-polyurethanes have been successfully synthesized using D-mannitol as the starting material. conicet.gov.arconicet.gov.ar The C2 axis of symmetry in the mannitol-derived monomer ensures the stereoregularity of the polymer. conicet.gov.ar These polyurethanes are often prepared through environmentally benign procedures that avoid toxic reagents like phosgene. conicet.gov.ar By reacting a diol comonomer derived from D-mannitol with various diamines, researchers have created polyurethanes with weight-average molecular weights in the range of 18,000 to 25,000 Da and glass transition temperatures that depend on the diamine structure. conicet.gov.ar Modified isosorbide, a related sugar alcohol derivative, has also been used to create bio-based polyurethanes with excellent elasticity and biocompatibility for potential medical applications. bohrium.comnih.gov

Bio-based polyesters are gaining significant attention as sustainable alternatives to petroleum-based plastics. Isomannide (1,4:3,6-dianhydro-D-mannitol) and other D-mannitol derivatives are key monomers in this field. mdpi.com These carbohydrate-based diols can be copolymerized with dicarboxylic acids to produce polyesters with desirable properties. mdpi.comresearchgate.net For example, 2,4:3,5-di-O-methylene-D-mannitol (Manx), a bicyclic diol derived from D-mannitol, has been used to synthesize aliphatic polyesters with high thermal stability and a high glass transition temperature (Tg = 68 °C for the homopolymer). nih.gov This monomer is noted for being highly reactive in polycondensation and for producing stereoregular polymers. nih.gov

Copolyesters created by blending Manx with 1,4-butanediol (B3395766) have shown a tunable Tg (from -29 to +51 °C) that increases with the Manx content. nih.gov Similarly, polyesters based on isosorbide, an isomer of isomannide, have been synthesized with high molecular weights and improved properties when using reactive phenolic solvents like p-cresol. rsc.org The incorporation of these rigid, bio-based diols into polyester (B1180765) backbones, such as in poly(ethylene-co-isosorbide) terephthalate (B1205515) (PEIT), can enhance performance characteristics, making them suitable for applications like high-performance packaging. roquette.com

Table 2: Properties of Polyesters Derived from D-Mannitol Derivatives

| Mannitol-Derived Monomer | Co-monomer(s) | Resulting Polymer | Key Properties | Reference |

|---|---|---|---|---|

| 2,4:3,5-di-O-methylene-d-mannitol (Manx) | Dimethyl succinate | PManxS (Homopolymer) | High thermal stability, Tg = 68 °C, high elastic modulus, enhanced enzymatic degradation. | nih.gov |

| 2,4:3,5-di-O-methylene-d-mannitol (Manx) | 1,4-butanediol, Dimethyl succinate | PBxManxyS (Copolymer) | Semicrystalline, Tg from -29 to +51 °C depending on Manx content. | nih.gov |

| 2,4:3,5-di-O-methylene-d-mannitol (Manx) | Dimethyl terephthalate | PManxT (Homopolymer) | Thermally stable up to ~370 °C, high Tg (137 °C). | core.ac.ukresearchgate.net |

| Isomannide (1,4:3,6-dianhydro-D-mannitol) | Dicarboxylic acids | Bio-based Polyesters | Used as a building block for biodegradable polymers. | mdpi.com |

Design and Preparation of Stereoregular Polyurethanes

Chiral Pool Applications in Total Synthesis

The "chiral pool" in organic synthesis refers to the collection of abundant, inexpensive, and enantiomerically pure natural products—such as amino acids, terpenes, and carbohydrates—that can be used as starting materials for the synthesis of complex chiral molecules. universiteitleiden.nl D-mannitol is a prominent member of this pool, valued for its C2 symmetry and multiple stereocenters. mdpi.com

The direct application of This compound as a starting chiral building block in the total synthesis of natural products is not a common strategy documented in the literature. More frequently, synthetic routes start with D-mannitol itself, which is then transformed into various chiral intermediates. cdnsciencepub.combeilstein-journals.orgiupac.org For example, a synthesis of (-)-α-multistriatin, an insect pheromone, was reported starting from D-mannitol. cdnsciencepub.com Similarly, the core structure of other natural products has been synthesized from intermediates derived from D-mannitol. beilstein-journals.org

The table below lists examples of complex molecules synthesized from the broader D-mannitol chiral pool, illustrating the type of transformations involved.

| Target Molecule/Intermediate | Starting Material | Key Synthetic Strategy | Reference |

| (-)-α-Multistriatin | D-mannitol | Conversion to chiral intermediates | cdnsciencepub.com |

| 1,4-Dideoxy-1,4-imino-D-allitol | (R)-Glyceraldimine (from D-mannitol) | Ring-closing metathesis, dihydroxylation | researchgate.net |

| Anhydroalditol Alcohols | Dianhydro sugar alcohols (from D-mannitol) | Catalyzed stereoselective cyclization | nih.gov |

| Tricyclic Core Structure | D-mannitol diacetonide | Oxidative cyclization | beilstein-journals.org |

Analytical Characterization and Structural Elucidation of Anhydro D Mannitol Derivatives

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are indispensable for the structural elucidation of 1,4-Anhydro-d-mannitol (B27722), providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton environments within the molecule.

Acid-catalyzed dehydration of D-mannitol yields a mixture of anhydroalditols, and ¹³C NMR is particularly effective for monitoring these reactions and identifying the products. scispace.com The spectra of alditols and their anhydrides are generally simple and allow for the clear identification of components in a mixture. scispace.com The formation of the 1,4-anhydro ring in D-mannitol results in a unique set of chemical shifts for each carbon and proton, distinguishing it from other isomers like 1,5- and 2,5-Anhydro-d-mannitol. nih.govresearchgate.net

¹³C NMR Spectral Data: Studies on the acid-catalyzed dehydration of D-glucitol and D-mannitol have utilized ¹³C NMR to identify the various anhydro products formed. scispace.com The chemical shifts are sensitive to the stereochemistry and connectivity of the carbon atoms.

| Carbon Atom | Chemical Shift (δ) in ppm (D₂O) |

| C1 | ~62.0 |

| C2 | ~72.0 |

| C3 | ~78.0 |

| C4 | ~81.0 |

| C5 | ~71.0 |

| C6 | ~64.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and reference standard used. The data presented is a representative compilation from typical analyses of anhydroalditols.

¹H NMR Spectral Data: The ¹H NMR spectrum provides information on the connectivity of protons. The protons on the furanoid ring and the side chain of this compound exhibit characteristic chemical shifts and coupling constants. While a specific detailed spectrum for this compound is not readily available in the provided search results, general assignments for ring and side-chain protons in similar anhydro-D-mannitol derivatives fall within the δ 3.50–4.10 ppm range for ring protons. iucr.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to its hydroxyl (-OH) groups and the C-O-C ether linkage of the anhydro ring.

The spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in the hydroxyl groups. The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. The most indicative feature for the anhydro structure is the C-O-C stretching vibration of the furanoid ring, which is expected to appear in the fingerprint region, typically around 1050-1150 cm⁻¹. iucr.orgmdpi.com

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3200-3600 (broad) | Stretching vibration of hydroxyl groups |

| C-H | 2850-3000 | Stretching vibration of alkyl groups |

| C-O-C | 1050-1150 | Asymmetric stretching of the ether linkage in the furanoid ring |

| C-O | 1000-1260 | Stretching vibration of alcohol C-O bonds |

Note: This table represents typical IR absorption ranges for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar molecules like this compound, a derivatization step, typically silylation, is required to increase volatility. nih.gov This involves replacing the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov

The derivatized sample is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. phytojournal.com Following separation, the compound enters the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This fragmentation pattern serves as a molecular fingerprint for identification. GC-MS has been successfully used to identify this compound in various samples, including methanolic seed extracts and germinated maize flours. phytojournal.comresearchgate.netexplorationpub.com

| Parameter | Typical Conditions |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | HP-5 (5% phenyl-methylpolysiloxane) or similar non-polar to mid-polar capillary column |

| Carrier Gas | Helium lmaleidykla.ltnih.gov |

| Injector Temperature | ~250-260 °C lmaleidykla.ltnih.gov |

| Oven Program | Temperature ramp, e.g., initial hold at 50-60°C, then ramp at 10°C/min to 200-270°C lmaleidykla.ltnih.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV lmaleidykla.lt |

High-Performance Anion Exchange Chromatography (HPAEC) is a powerful technique for the separation of carbohydrates, including sugar alcohols, without the need for derivatization. lcms.cz The separation is achieved at high pH, where carbohydrates are ionized and can be separated by anion-exchange mechanisms. thermofisher.comthermofisher.com Pulsed Amperometric Detection (PAD) provides sensitive and specific detection of these non-chromophoric compounds. lcms.cz

For anhydro-sugars like this compound, HPAEC offers excellent resolution. researchgate.net Columns like the Dionex CarboPac™ MA1 are specifically designed for sugar alcohol separations, using sodium hydroxide (B78521) eluents for high-pH separations that enable sensitive detection with PAD. thermofisher.comthermofisher.com Coupling HPAEC-PAD with Mass Spectrometry (MS) provides an even higher level of specificity. An ion suppressor is often used between the HPAEC system and the MS to remove non-volatile salts from the eluent, making it compatible with the mass spectrometer. researchgate.netresearchgate.net This hyphenated technique, HPAEC-PAD-MS, allows for unambiguous qualitative and quantitative analysis of anhydro-sugars in complex matrices. researchgate.net

| Parameter | Typical Conditions |

| Column | High-capacity anion exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ MA1) lcms.czthermofisher.com |

| Mobile Phase | Sodium hydroxide gradient thermofisher.comthermofisher.com |

| Detection | Pulsed Amperometric Detection (PAD) lcms.cz |

| Coupled Detection | Mass Spectrometry (MS/MS) with an upstream ion suppressor for eluent desalinization researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of this compound. It is particularly useful for analyzing reaction mixtures from the dehydration of D-mannitol. researchgate.netrsc.org

Various HPLC modes can be employed. In many cases, specific columns designed for sugar analysis, such as those with amino-functionalized silica (B1680970) or specialized polymer-based columns (e.g., Shodex SUGAR series), are used. rsc.orgrsc.org Detection is commonly achieved with a Refractive Index Detector (RID), which is a universal detector for non-UV-absorbing compounds like sugar alcohols. rsc.orgrsc.org For enhanced sensitivity and specificity, pre-column derivatization with a UV-absorbing or fluorescent tag can be performed, followed by UV or fluorescence detection. nih.gov

| Parameter | Typical Conditions |

| Column | Specialized sugar column (e.g., Shodex SUGAR SC1211) or Amide column rsc.orgrsc.orgnih.gov |

| Mobile Phase | Acetonitrile/Water or aqueous buffers nih.gov |

| Detector | Refractive Index Detector (RID) for underivatized analysis rsc.orgrsc.org |

| UV or Fluorescence detector for derivatized analysis nih.gov | |

| Identification | Comparison of retention times with authentic standards rsc.orgrsc.org |

High-Performance Anion Exchange Chromatography with Advanced Detection (e.g., HPAEC-PAD-MS)

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This technique is paramount in the structural elucidation of anhydro-d-mannitol derivatives, providing precise information on bond lengths, bond angles, and torsional angles. Such data allows for the conclusive assignment of the absolute configuration of stereocenters and a detailed understanding of the molecule's preferred conformation in the solid state.

The absolute configuration of chiral molecules can be established with certainty when the synthesis originates from a starting material of known chirality, a common practice in carbohydrate chemistry using D-mannitol. X-ray diffraction analysis then confirms the retention or inversion of stereochemistry at specific centers following chemical transformations. In cases involving the introduction of new chiral centers or when the stereochemical outcome of a reaction is uncertain, anomalous dispersion techniques in X-ray crystallography can be employed to determine the absolute structure directly.

Detailed crystallographic studies on various anhydro-d-mannitol derivatives have provided critical insights into their molecular architecture. Although crystallographic data for the parent this compound is not extensively reported in publicly available literature, analyses of closely related isomers and derivatives illustrate the power of this technique.

For instance, the structure of 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol was confirmed by X-ray crystallography. cdnsciencepub.comcdnsciencepub.com This analysis was crucial in verifying that the epoxidation of the precursor resulted in a product with the manno configuration. cdnsciencepub.com Although the diffraction experiment itself determines the relative positions of atoms, the known chirality of the starting D-mannitol derivative allowed for the unambiguous assignment of the absolute configuration. cdnsciencepub.com The study provided precise cell dimensions and confirmed the molecule's conformation in the crystalline state. cdnsciencepub.com

Similarly, the crystal structure of 1-deoxymannose, also known as 1,5-anhydro-D-mannitol, was determined through X-ray diffraction, yielding detailed lattice parameters. mdpi.com Another example is the analysis of 2,6-anhydro-1,3-di-O-benzyl-d-mannitol, a minor byproduct from the acid-catalyzed dehydration of D-mannitol. Its structure was unequivocally identified using single-crystal X-ray diffraction, which revealed a chair conformation for the six-membered pyranose ring. nih.gov

These examples underscore the indispensable role of X-ray crystallography in confirming the identity, absolute stereochemistry, and conformational preferences of anhydro-d-mannitol derivatives. The precise structural parameters obtained from such studies are foundational for understanding structure-activity relationships and designing new molecules with specific properties.

Research Findings from Crystallographic Analyses of Anhydro-D-mannitol Derivatives

Detailed research findings from the X-ray crystallographic analysis of various anhydro-d-mannitol derivatives provide a clear picture of their solid-state structures.

1,2-Anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol: The crystal structure was solved by direct methods, confirming the manno configuration. cdnsciencepub.com The molecule features an oxirane ring, and the remainder of the hexitol (B1215160) chain is constrained by two 1,3-dioxolane (B20135) rings from the isopropylidene protecting groups. cdnsciencepub.com The analysis revealed unusually short C(1)-C(2) and C(2)-C(3) bond distances. cdnsciencepub.com

1-Deoxymannose (1,5-Anhydro-D-mannitol): Analysis of the crystalline form of 1-deoxymannose showed it to be orthorhombic. mdpi.com The specific lattice constants were determined, providing a basis for its solid-state characterization. mdpi.com

2,6-Anhydro-1,3-di-O-benzyl-D-mannitol: The structure of this derivative was identified through single-crystal X-ray diffraction. nih.gov The analysis showed that the six-membered pyranose ring adopts a chair conformation. nih.gov The study also detailed how intermolecular O-H···O hydrogen bonds lead to the formation of infinite chains within the crystal lattice. nih.gov

Interactive Data Tables

The following tables summarize the crystallographic data obtained for select anhydro-D-mannitol derivatives.

Table 1: Crystal Data for 1,2-Anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol cdnsciencepub.com

| Parameter | Value |

| Formula | C₁₂H₁₉NO₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.269(3) |

| b (Å) | 15.115(7) |

| c (Å) | 9.295(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.336 |

Table 2: Crystal Data for 1-Deoxymannose (1,5-Anhydro-D-mannitol) mdpi.com

| Parameter | Value |

| Formula | C₆H₁₂O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.906 |

| b (Å) | 9.460 |

| c (Å) | 9.918 |

| **α, β, γ (°) ** | 90 |

Table 3: Crystal Data for 2,6-Anhydro-1,3-di-O-benzyl-D-mannitol nih.gov

| Parameter | Value |

| Formula | C₂₀H₂₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.6584 (10) |

| b (Å) | 7.9610 (12) |

| c (Å) | 19.808 (4) |

| β (°) | 91.968 (6) |

| Z | 2 |

Stereochemical Aspects and Conformational Analysis

Stereoselectivity in Anhydroalditol Formation

The creation of anhydroalditols, including 1,4-anhydro-d-mannitol (B27722), from their parent alditols is a process guided by specific stereoelectronic principles. The cyclization to form the anhydro ring is an intramolecular nucleophilic substitution. In the case of D-mannitol, the acid-catalyzed dehydration can lead to a variety of anhydroalditols. scispace.com The formation of the 1,4-anhydro bridge is one of several potential outcomes, with the reaction demonstrating notable stereoselectivity.

The dehydration of D-mannitol to this compound has been shown to occur with an inversion of configuration at the primary carbon atom. scispace.com This intramolecular cyclization is governed by the spatial arrangement of the hydroxyl groups. The process leading to the five-membered furanoid ring of this compound is a favored type of ring closure.

Reaction conditions, such as the acid catalyst used and temperature, play a crucial role in determining the final mixture of products. Studies using 13C NMR spectroscopy have been instrumental in identifying the various products formed during the acid-catalyzed dehydration of D-mannitol and in measuring the rates of these reactions. scispace.com

Conformational Preferences and Dynamics of Cyclic Anhydro-Mannitol Structures

The this compound molecule is composed of a five-membered tetrahydrofuran (B95107) ring with an attached side chain. This ring is not flat and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms. The specific shape the ring adopts is influenced by interactions between its substituents.

Impact of Substituents on Conformation and Reactivity

The addition of substituents to the this compound framework can significantly influence its conformation and chemical behavior. The nature of the substituent, whether it is bulky, polar, or has specific electronic properties, will dictate these changes. For instance, new methylene (B1212753) derivatives of this compound have been synthesized and studied. acs.org

In related anhydro-mannitol systems, such as 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides, the introduction of different groups and the resulting stereochemistry dictate the conformational preferences. For example, both purine (B94841) and pyrimidine (B1678525) nucleoside derivatives of this compound adopt a specific chair conformation (¹C₄) with the base moiety in an axial orientation. tandfonline.comtandfonline.com The synthesis of these derivatives often involves strategic protection of hydroxyl groups and stereocontrolled introduction of the substituent. tandfonline.comtandfonline.com

Furthermore, computational studies on derivatives of 2,5-anhydro-D-mannitol, a constitutional isomer of the title compound, have been used to understand the interactions involved in their binding to biological targets. ualberta.caresearchgate.net These analyses help in designing new generations of molecules with specific properties. The effect of substituents on the conformational preferences is also a subject of theoretical studies in related dianhydro-mannitol systems. researchgate.net

Computational and Theoretical Investigations of 1,4 Anhydro D Mannitol

Molecular Dynamics Simulations for Structural and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method used to understand the conformational dynamics and intermolecular interactions of molecules over time. This technique can reveal how a molecule like 1,4-Anhydro-D-mannitol (B27722) behaves in different environments, such as in aqueous solution or in proximity to biological macromolecules.

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a ligand and its protein target.

A thorough search of scientific literature indicates that specific molecular docking studies for this compound with biological targets have not been published. The compound is described as a carbohydrate metabolism regulator, which implies interaction with biological macromolecules. chemicalbook.comscbt.com However, the specific protein targets and the computational validation of these interactions through docking simulations are not available.

This is in stark contrast to its isomer, 2,5-anhydro-D-mannitol, for which numerous docking and molecular dynamics studies have been conducted to understand its binding to the GLUT5 transporter. nih.govualberta.ca The absence of such data for this compound highlights a significant area for future research to elucidate its biological function at a molecular level.

Biological and Biochemical Research Applications of Anhydro Mannitols

Investigations into Carbohydrate Metabolism Regulation

The study of carbohydrate metabolism is crucial for understanding numerous physiological and pathological states. Anhydro-sugars, due to their structural similarity to natural monosaccharides, serve as valuable tools for probing the intricacies of metabolic pathways. Among these, 1,4-Anhydro-d-mannitol (B27722) has been identified as a regulator of carbohydrate metabolism. scbt.comchemicalbook.com

Inhibition of Gluconeogenesis Pathways

Gluconeogenesis, the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates, is a critical process for maintaining blood glucose levels. Research has indicated that this compound can act as an inhibitor of this pathway. chemicalbook.com Specifically, it has been shown to inhibit gluconeogenesis from substrates such as lactate (B86563) and pyruvate, which are key precursors that enter the gluconeogenic pathway at the level of triose phosphates. chemicalbook.com However, detailed mechanistic studies elucidating the precise molecular targets and the nature of this inhibition for this compound are not extensively available in publicly accessible literature. Much of the in-depth research in this area has focused on its isomer, 2,5-anhydro-D-mannitol, which is known to be phosphorylated in hepatocytes, leading to the inhibition of key gluconeogenic enzymes. wvu.edu

Modulation of Cellular ATP Levels

Cellular adenosine (B11128) triphosphate (ATP) levels are a key indicator of the energetic state of a cell and play a central role in regulating metabolic fluxes. While the fructose (B13574) analogue 2,5-anhydro-D-mannitol is well-documented to decrease cellular ATP levels by trapping phosphate (B84403) in its phosphorylated forms, specific research detailing the direct effects of this compound on cellular ATP concentrations is limited. physiology.orgnih.govnih.govnih.gov The modulation of ATP levels by anhydro-sugars is often linked to their phosphorylation by cellular kinases, a process that consumes ATP. Given that this compound inhibits gluconeogenesis, a pathway that is sensitive to the cell's energy charge, it is plausible that it may influence cellular ATP homeostasis. However, dedicated studies to quantify this effect for the 1,4-isomer are not readily found in the scientific literature.

Interaction Studies with Facilitative Hexose (B10828440) Transporters (GLUTs)

Facilitative hexose transporters (GLUTs) are a family of membrane proteins responsible for the transport of glucose and other hexoses across the plasma membrane of mammalian cells. nih.gov The specificity of these transporters for different sugar isomers is a key area of investigation, with implications for understanding nutrient uptake and for the development of targeted therapies.

Specificity and Affinity for GLUT Isoforms (e.g., GLUT5)

The interaction of anhydro-mannitols with GLUT isoforms has been a subject of considerable research, with a strong focus on the 2,5-isomer as a high-affinity ligand for GLUT5, the primary fructose transporter. nih.govresearchgate.netresearchgate.netportlandpress.commdpi.com This has led to the development of numerous derivatives of 2,5-anhydro-D-mannitol for studying GLUT5 structure and function.

In contrast, there is a significant lack of published research specifically investigating the binding affinity and specificity of this compound for any of the GLUT isoforms. While the structural similarity to fructose might suggest a potential interaction, particularly with fructose-transporting GLUTs like GLUT5, experimental data such as binding constants (Ki) or inhibition constants (IC50) for this compound are not available in the reviewed literature.

Table 1: Comparative Affinity of Anhydro-Mannitol Isomers for GLUT5

| Compound | Affinity for GLUT5 (Ki) | Reference |

|---|---|---|

| This compound | Data not available | |

| 2,5-Anhydro-d-mannitol | ~12.6 mM | researchgate.net |

| D-Fructose | ~16 mM | creative-enzymes.com |

This table highlights the lack of available data for the 1,4-isomer in comparison to the well-studied 2,5-isomer.

Design of Probes for Transporter Activity Monitoring

The development of molecular probes, often fluorescently or radioactively labeled, is a powerful strategy for monitoring the activity of specific transporters in living cells. The structural scaffold of 2,5-anhydro-D-mannitol has been extensively used for the design of probes targeting GLUT5. nih.govportlandpress.com These probes have been instrumental in cancer research, where GLUT5 is often overexpressed.

There are no known instances in the reviewed scientific literature of this compound being utilized as a scaffold for the design of probes to monitor transporter activity. The lack of data on its affinity and specificity for any particular GLUT isoform likely precludes its use for this application at present.

Studies on Enzymatic Transformations and Inhibitory Effects

The metabolic fate and enzymatic interactions of sugar analogues provide valuable insights into the function of carbohydrate-processing enzymes.

One study has reported that the dehydrated form of this compound exhibits an inhibitory effect on tyrosinase activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. However, further details on the kinetics and mechanism of this inhibition are not provided.

In the context of enzymatic transformations, a study on the cell wall of the bacterium Brevibacterium iodinum identified products based on 1,4-anhydromannitol following alkaline hydrolysis of a mannitol (B672) teichoic acid. portlandpress.com This process, however, involves chemical degradation rather than a specific enzymatic conversion within a metabolic pathway. Another study identified this compound as a naturally occurring polyol in a specific variety of maize, suggesting that enzymatic pathways for its synthesis may exist in plants. researchgate.net

Research on the enzymatic reduction of 1,5-anhydro-D-fructose has shown the formation of 1,5-anhydro-D-mannitol, a different isomer, by a novel NADPH-dependent reductase. creative-enzymes.comthieme-connect.com There is no corresponding research available detailing the enzymatic synthesis or transformation of this compound in a biological system. Similarly, apart from the isolated finding regarding tyrosinase, there is a lack of studies on the inhibitory effects of this compound on other enzymes of carbohydrate metabolism.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,5-Anhydro-d-fructose |

| 1,5-Anhydro-d-mannitol |

| 2,5-Anhydro-d-mannitol |

| Adenosine triphosphate (ATP) |

| D-Fructose |

| Galactose |

| Glucose |

| Lactate |

| Mannitol |

| Pyruvate |

Substrate Specificity of Anhydro-Mannitol Reductases

Research into anhydro-mannitol reductases has primarily focused on enzymes that synthesize 1,5-anhydro-D-mannitol, a structural isomer of this compound. A notable enzyme in this context is 1,5-anhydro-D-fructose reductase (AFR), which has been identified and characterized in bacteria such as Sinorhizobium morelense and Sinorhizobium meliloti. nih.govnih.gov

This enzyme, belonging to the GFO/IDH/MocA protein family, catalyzes the stereoselective reduction of 1,5-anhydro-D-fructose to 1,5-anhydro-D-mannitol. nih.govnih.govwikipedia.org Studies on the substrate specificity of AFR from S. morelense have shown that it is highly specific for 1,5-anhydro-D-fructose and certain 2-keto aldoses (osones). nih.gov The enzyme does not reduce common aldoses and ketoses, indicating a tailored active site. nih.gov

Currently, there is a lack of specific research identifying or characterizing any anhydro-mannitol reductase for which this compound serves as a substrate. The available literature predominantly details the enzymatic production of its 1,5-anhydro isomer.

Inhibition of Carbohydrate-Processing Enzymes

This compound has been identified as a regulator of carbohydrate metabolism. chemicalbook.comscbt.com It has been shown to inhibit the process of gluconeogenesis, the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. chemicalbook.com Specifically, it inhibits gluconeogenesis from lactate and pyruvate, as well as from substrates that enter the pathway at the level of triose phosphate. chemicalbook.com

In addition to its role in regulating gluconeogenesis, the dehydrated form of this compound has demonstrated an inhibitory effect on tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis. mdpi.com While the inhibitory action has been noted, detailed mechanistic studies on how this compound inhibits tyrosinase are not extensively available. For comparison, studies on other tyrosinase inhibitors often reveal mixed-type reversible inhibition and conformational changes in the enzyme. mdpi.com

Derivatives of anhydro-mannitols have also been studied for their inhibitory properties. For instance, 1,4-dideoxy-1,4-imino-D-mannitol, a derivative of this compound, is a known inhibitor of α-mannosidases, enzymes involved in glycoprotein (B1211001) processing. nih.gov Another isomer, 2,5-anhydro-D-mannitol, inhibits gluconeogenesis and glycogenolysis through its phosphorylated intermediates. wvu.edu

Table 1: Inhibitory Profile of Anhydro-Mannitols

| Compound | Target Process/Enzyme | Observed Effect |

| This compound | Gluconeogenesis | Inhibition from lactate, pyruvate, and triose phosphate substrates. chemicalbook.com |

| This compound | Tyrosinase | Inhibitory effect. |

| 1,4-Dideoxy-1,4-imino-D-mannitol | α-Mannosidases | Inhibition of glycoprotein processing. nih.gov |

| 2,5-Anhydro-D-mannitol | Gluconeogenesis & Glycogenolysis | Inhibition via phosphorylated intermediates. wvu.edu |

Emerging Research Areas in Biological Contexts

Recent research has begun to explore the broader biological significance of anhydro-mannitols, including their potential in anti-aging and their presence in the human body.

Exploration of Anti-Aging Potential

The exploration of anti-aging properties within the anhydro-mannitol family has primarily centered on the isomer 2,5-anhydro-D-mannitol (2,5-AM). Studies using the yeast Saccharomyces cerevisiae as a model organism for cellular aging have identified 2,5-AM as a novel anti-aging compound that can extend chronological lifespan. nih.govresearchgate.netnih.gov This effect was found to be concentration-dependent. researchgate.net In contrast, other sugars like fructose, mannitol, and maltose (B56501) did not exhibit the same lifespan-extending properties in these studies. nih.gov

Currently, there is no available scientific literature that specifically investigates or establishes an anti-aging potential for this compound. The focus of research in this emerging area remains on the 2,5-anhydro isomer.

Role in Mammalian Biochemistry and Exposome Studies

The term "exposome" refers to the totality of human environmental exposures from conception onwards. Anhydro-sugars, including anhydro-mannitols, are considered part of the human exposome as they can be introduced into the body from external sources. hmdb.ca

Studies have detected 1,5-anhydro-D-mannitol in human blood. hmdb.ca While its presence is documented, it is not considered a naturally occurring metabolite in humans and is likely derived from external exposure. hmdb.ca The metabolic pathway of the related compound 1,5-anhydro-D-fructose has been studied in mammals, where it is rapidly metabolized to 1,5-anhydro-D-glucitol. nih.gov

There is a lack of specific research detailing the metabolic pathway or precise biochemical role of this compound in mammalian systems. Its presence in human biofluids has not been as extensively documented as its 1,5-anhydro isomer, and its significance within the context of exposome studies is yet to be fully elucidated.

Q & A

Q. What role does this compound play in studying carbohydrate-protein interactions?

- Answer : Its constrained conformation mimics transition states in glycosidase enzymes. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with lectins or hydrolases. Compare results with D-mannitol to assess the impact of etherification on molecular recognition .

Methodological Notes

- Data Interpretation : For kinetic studies, ensure normalization against internal standards (e.g., meso-erythritol) to correct for instrumental drift .

- Safety Protocols : Handle DMSO solutions under inert atmospheres to prevent oxidation artifacts .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly when using surfactant-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.